Phenylacetaldehyde - 13C2
CAS No.: 1083053-39-7
Cat. No.: VC0148294
Molecular Formula: C8H8O
Molecular Weight: 122.15
Purity: 95% min.
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1083053-39-7 |
|---|---|
| Molecular Formula | C8H8O |
| Molecular Weight | 122.15 |
Introduction
Chemical Structure and Properties
Molecular Identification
Phenylacetaldehyde-13C2, also known as 2-Phenylacetaldehyde-13C2, possesses distinct chemical properties that differentiate it from its non-labeled counterpart:
Structural Features
The structure of Phenylacetaldehyde-13C2 mirrors that of conventional phenylacetaldehyde, consisting of a phenyl ring attached to an acetaldehyde group. The key difference lies in the carbon isotope composition, where two specific carbon atoms (typically in the acetaldehyde portion) are 13C rather than the more common 12C isotope . This isotopic substitution creates a molecule that behaves nearly identically in chemical reactions but can be distinguished through specialized analytical techniques.
The compound belongs to the class of organic compounds known as phenylacetaldehydes, which are characterized by a phenyl group substituted at the second position by an acetaldehyde moiety . The strategic placement of 13C atoms in the molecule provides a distinct spectroscopic signature that allows researchers to track its metabolic fate.
Synthesis Methods
General Synthetic Approaches
The synthesis of Phenylacetaldehyde-13C2 requires specialized techniques to ensure precise positioning of the 13C isotopes within the molecular structure. The general strategy involves incorporating 13C-labeled precursors at specific stages of the synthesis to achieve the desired labeling pattern.
Documented Synthesis Procedures
According to published research, one established method for synthesizing 13C-labeled compounds similar to Phenylacetaldehyde-13C2 involves the following procedure:
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Condensation of diethyl 2-methyl-3-oxo-butanedioate with [13C2]-acetaldehyde
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Lactonization of the cyclic intermediate
Applications in Research
Food Chemistry Applications
In food chemistry research, labeled compounds similar to Phenylacetaldehyde-13C2 have been extensively employed to study flavor formation mechanisms, particularly in processes involving:
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Strecker degradation reactions
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Amadori rearrangement products (ARPs)
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Thermal processing of food materials
Research has demonstrated that phenylacetaldehyde is formed during food processing, with amino acids such as L-phenylalanine serving as important precursors. Studies using deuterium-labeled phenylacetaldehyde ([2H5]-phenylacetaldehyde) have shown varying formation pathways in different food systems .
The following table demonstrates the formation of phenylacetaldehyde and other Strecker aldehydes from different precursors:
| Strecker aldehyde | Yield (mol%) |
|---|---|
| ARP | |
| 3-methylbutanal | 4.00 ±8% |
| 2-methylbutanal | 6.16 ±7% |
| 3-(methylthio)propanal | 9.29 ±9% |
| phenylacetaldehyde | 6.25 ±6% |
In model roasting experiments and actual cocoa samples, researchers observed that labeled phenylacetaldehyde was formed in different concentrations depending on the precursor:
| Strecker aldehyde | concentration of the Strecker aldehyde |
|---|---|
| unroasted | |
| unlabeled | |
| phenylacetaldehyde | 58 ±20% |
These data illustrate the complexity of phenylacetaldehyde formation pathways and highlight the value of isotopically labeled compounds in elucidating these mechanisms.
Analytical Standards and Method Development
Isotopically labeled compounds like Phenylacetaldehyde-13C2 are essential in analytical chemistry for:
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Serving as internal standards in quantitative analysis
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Method development and validation
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Quality control in analytical procedures
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Structural confirmation studies
For reference, non-labeled phenylacetaldehyde exhibits specific 13C NMR chemical shifts that would serve as a baseline for comparison with the 13C-labeled variant .
Mass Spectrometry
Mass spectrometric analysis of Phenylacetaldehyde-13C2 would reveal:
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A molecular ion peak shifted by +2 m/z units compared to non-labeled phenylacetaldehyde
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Characteristic fragmentation patterns reflecting the position of the 13C labels
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Distinctive isotope distribution patterns
These spectroscopic properties make the compound readily distinguishable from its non-labeled counterpart, enabling precise tracking in complex mixtures and biological systems.
| Supplier | Product Code | CAS Number | Details |
|---|---|---|---|
| Medchemexpress | HY-W010489S1 | 1083053-39-7 | Target: Endogenous Metabolite; Isotope-Labeled Compounds |
| Solubility: 10 mM in DMSO | |||
| Estimated delivery time: 5-10 business days (when in stock) |
The commercial availability of this compound facilitates its use in various research applications, from fundamental metabolic studies to applied food chemistry and analytical method development.
Comparison with Non-Labeled Phenylacetaldehyde
Understanding the relationship between Phenylacetaldehyde-13C2 and its non-labeled counterpart provides important context:
| Property | Phenylacetaldehyde | Phenylacetaldehyde-13C2 |
|---|---|---|
| Molecular Formula | C8H8O | C6^13C2H8O |
| Molecular Weight | 120.15 g/mol | 122.13 g/mol |
| InChIKey | DTUQWGWMVIHBKE-UHFFFAOYSA-N | DTUQWGWMVIHBKE-AKZCFXPHSA-N |
| CAS Registry Number | 122-78-1 | 1083053-39-7 |
| Chemical Behavior | Standard reference | Nearly identical to non-labeled |
| Analytical Detection | Standard methods | Enhanced detectability in MS; distinctive NMR patterns |
This comparison highlights the minimal structural differences but significant analytical advantages conferred by isotopic labeling.
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